

# Application Notes and Protocols: Quantifying Dapivirine Release from Vaginal Rings

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the analysis of **Dapivirine** release from vaginal rings, a critical aspect of preclinical and clinical development for this long-acting HIV prevention method. The following sections detail established in vitro release testing (IVRT) methods, analytical quantification techniques, and comparative data to guide researchers in selecting and implementing appropriate assays.

# Introduction to Dapivirine Vaginal Rings and Release Quantification

**Dapivirine** is a non-nucleoside reverse transcriptase inhibitor (NNRTI) formulated into a silicone elastomer vaginal ring for sustained, long-acting prevention of HIV-1 transmission.[1] The efficacy of the ring is dependent on the consistent release of **Dapivirine** into the vaginal environment.[2] Therefore, accurate and reproducible quantification of **Dapivirine** release is paramount for quality control, formulation development, and establishing in vitro-in vivo correlations (IVIVCs).

This document outlines validated methods for determining **Dapivirine** release, enabling researchers to assess product performance and ensure consistency across manufacturing batches.

### In Vitro Release Testing (IVRT) Methods



IVRT is a critical tool for characterizing the performance of **Dapivirine** vaginal rings. The choice of release medium is crucial and can significantly impact the release kinetics. Methods aim to mimic in vivo conditions to varying degrees, with some focused on quality control and others on predicting in vivo performance.

### **Comparative Summary of IVRT Media**

The selection of an appropriate IVRT medium is a critical step in accurately assessing the in vitro release profile of **Dapivirine** from vaginal rings. Different media have been investigated to understand their impact on release kinetics and to better correlate in vitro data with in vivo performance. Below is a summary of commonly used IVRT media and their observed outcomes.



| IVRT<br>Medium                                            | Key<br>Characteris<br>tics                                                                               | 28-Day Cumulative Dapivirine Release (from a 25 mg ring) | Release<br>Kinetics                                           | Correlation<br>with In Vivo<br>Release (~4<br>mg over 28<br>days)                    | Reference(s |
|-----------------------------------------------------------|----------------------------------------------------------------------------------------------------------|----------------------------------------------------------|---------------------------------------------------------------|--------------------------------------------------------------------------------------|-------------|
| 1:1 (v/v)<br>Isopropanol/<br>Water                        | Simple to prepare, but creates high solubility for Dapivirine, leading to an overestimatio n of release. | ~13 mg                                                   | Permeation-<br>controlled                                     | Poor;<br>significantly<br>overestimate<br>s in vivo<br>release.                      | [3]         |
| 20% (v/v)<br>Isopropanol<br>in Water                      | A refined alcohol-water mixture that better controls the release rate.                                   | ~3.5 mg                                                  | Transitions from diffusion to solubility controlled.          | Good; closely matches the ~4 mg released in vivo.                                    | [3][4]      |
| 0% and 10%<br>(v/v)<br>Isopropanol<br>in Water            | These media do not provide sink conditions, leading to very low and partition-controlled release.        | Significantly<br>lower than in<br>vivo.                  | Partition-<br>controlled                                      | Poor;<br>underestimat<br>es in vivo<br>release due<br>to lack of sink<br>conditions. | [3][4]      |
| Biphasic<br>Buffer/Octano<br>I System (pH<br>4.2 and 7.0) | Designed to<br>mimic the<br>aqueous<br>vaginal fluid<br>and lipid-rich                                   | ~1 mg (in octanol phase)                                 | Constrained<br>by<br>Dapivirine's<br>limited<br>solubility in | Poor;<br>underestimat<br>es in vivo<br>release.                                      | [3][4]      |



|                                             | tissue<br>environment.                                                                                |                                                                                        | the aqueous<br>buffer. |                                                                          |     |
|---------------------------------------------|-------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|------------------------|--------------------------------------------------------------------------|-----|
| Acetate Buffer with 2% w/v Kolliphor® HS 15 | A surfactant-<br>containing<br>medium<br>intended to<br>reflect in vivo<br>solubility<br>limitations. | Data not<br>specified for<br>28 days, but<br>aims to<br>reflect in vivo<br>quantities. | Not specified          | Aims for better in vivo correlation by mimicking solubility constraints. | [5] |

### **Experimental Workflow for IVRT**

The following diagram illustrates a typical workflow for conducting in vitro release testing of **Dapivirine** vaginal rings.



Click to download full resolution via product page

Figure 1: Experimental workflow for in vitro release testing.

### **Analytical Methods for Dapivirine Quantification**

Accurate quantification of **Dapivirine** in release media and biological matrices is typically achieved using High-Performance Liquid Chromatography (HPLC) with UV detection or Ultra-



High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for higher sensitivity.

### **HPLC-UV Method for In Vitro Release Samples**

This protocol is suitable for quantifying **Dapivirine** in samples from IVRT studies.

#### 3.1.1. Chromatographic Conditions

| Parameter            | Condition                                                               |  |
|----------------------|-------------------------------------------------------------------------|--|
| Column               | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 3 μm particle size)          |  |
| Mobile Phase         | Isocratic mixture of 60% Acetonitrile and 40% Phosphate Buffer (pH 3.0) |  |
| Flow Rate            | 1.5 mL/min                                                              |  |
| Injection Volume     | 10 μL                                                                   |  |
| Column Temperature   | 25°C                                                                    |  |
| Detection Wavelength | 287 nm                                                                  |  |
| Run Time             | ~6 minutes                                                              |  |

#### 3.1.2. Protocol

- Sample Preparation: Dilute the collected aliquots from the IVRT study with the mobile phase to fall within the calibration curve range.
- Calibration Standards: Prepare a series of **Dapivirine** standards in the same release medium used for the study.
- Analysis: Inject the prepared samples and standards into the HPLC system.
- Quantification: Determine the concentration of **Dapivirine** in the samples by comparing the peak areas to the calibration curve.



### **UHPLC-MS/MS Method for Biological Matrices**

For quantifying low concentrations of **Dapivirine** in biological matrices such as plasma, cervicovaginal fluid (CVF), and tissue homogenates, a more sensitive UHPLC-MS/MS method is required.[4][6]

#### 3.2.1. Method Validation Parameters

The following table summarizes typical validation parameters for a UHPLC-MS/MS method for **Dapivirine** in human plasma.[4][6]

| Parameter                            | Typical Value     |
|--------------------------------------|-------------------|
| Analytical Measuring Range           | 20 - 10,000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL          |
| Intra-assay Precision (%CV)          | 5.58% - 13.89%    |
| Inter-assay Precision (%CV)          | 5.23% - 13.36%    |
| Intra-day Accuracy (% deviation)     | -5.61% to 0.75%   |
| Inter-day Accuracy (% deviation)     | -4.30% to 6.24%   |

#### 3.2.2. Protocol

- Sample Preparation:
  - For plasma: Spike with an internal standard (e.g., deuterated **Dapivirine**) and perform protein precipitation with acetonitrile.[4]
  - For CVF collected on swabs: Extract **Dapivirine** using a 1:1 methanol:water solution.
  - For tissue: Homogenize the tissue sample and perform a suitable extraction.
- Chromatographic and Mass Spectrometric Conditions: These need to be optimized for the specific instrument but will involve a gradient elution on a C18 column and detection using multiple reaction monitoring (MRM) mode.



Quantification: Calculate the concentration of **Dapivirine** based on the peak area ratio of the
analyte to the internal standard, referenced against a calibration curve prepared in the
corresponding biological matrix.

### **Dapivirine's Mechanism of Action**

**Dapivirine** is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It works by directly binding to and inhibiting the HIV-1 reverse transcriptase enzyme, which is essential for the virus to convert its RNA genome into DNA. This prevents the viral DNA from being integrated into the host cell's genome, thereby halting viral replication.

The following diagram illustrates the mechanism of action of **Dapivirine** in inhibiting HIV-1 replication.





Click to download full resolution via product page

Figure 2: Mechanism of action of Dapivirine as an NNRTI.

### In Vivo Dapivirine Concentrations

The following table summarizes **Dapivirine** concentrations observed in various biological compartments in clinical studies with different vaginal ring dosages.



| Ring Dosage      | Matrix                        | Dapivirine<br>Concentration                                     | Reference(s) |
|------------------|-------------------------------|-----------------------------------------------------------------|--------------|
| 25 mg (monthly)  | Plasma                        | Typically low, ranging from 39 pg/mL to 1.1 ng/mL.              | [6]          |
| 25 mg (monthly)  | Cervicovaginal Fluid<br>(CVF) | Geometric mean concentrations are typically in the ng/mg range. | [7]          |
| 25 mg (monthly)  | Cervical Tissue               | Geometric mean concentrations are typically in the ng/mg range. | [7]          |
| 100 mg (3-month) | Plasma                        | 1.31 to 1.85 times<br>higher than the 25 mg<br>ring.            | [7]          |
| 100 mg (3-month) | Cervicovaginal Fluid<br>(CVF) | 1.45 to 2.87 times<br>higher than the 25 mg<br>ring.            | [7]          |
| 200 mg (3-month) | Plasma                        | 1.41 to 1.86 times<br>higher than the 25 mg<br>ring.            | [7]          |
| 200 mg (3-month) | Cervicovaginal Fluid<br>(CVF) | 1.74 to 2.60 times<br>higher than the 25 mg<br>ring.            | [7]          |
| 200 mg (3-month) | Cervical Tissue               | 2.36 to 3.97 times<br>higher than the 25 mg<br>ring.            | [7]          |

## Conclusion



The quantification of **Dapivirine** release from vaginal rings is a multi-faceted process that requires robust and validated analytical methods. The protocols and data presented in these application notes provide a comprehensive guide for researchers in this field. The choice of IVRT method should be carefully considered based on the study's objectives, with the 20% isopropanol/water medium showing good correlation with in vivo release for the 25 mg ring. For bioanalytical studies, sensitive UHPLC-MS/MS methods are essential for accurate quantification in various biological matrices. These tools are critical for the continued development and quality assessment of **Dapivirine**-releasing vaginal rings for HIV prevention.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. prepwatch.org [prepwatch.org]
- 2. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 3. d-nb.info [d-nb.info]
- 4. [PDF] Refining the in vitro release test method for a dapivirine-releasing vaginal ring to match in vivo performance | Semantic Scholar [semanticscholar.org]
- 5. In vitro drug release, mechanical performance and stability testing of a custom silicone elastomer vaginal ring releasing dapivirine and levonorgestrel PMC [pmc.ncbi.nlm.nih.gov]
- 6. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 pharmacokinetics and safety study of extended duration dapivirine vaginal rings in the United States PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Quantifying Dapivirine Release from Vaginal Rings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669821#quantifying-dapivirine-release-from-vaginal-rings]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com